molecular formula C17H22N8 B6432421 N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640967-72-0

N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6432421
CAS No.: 2640967-72-0
M. Wt: 338.4 g/mol
InChI Key: PUUYCGNBNBIERI-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” is a complex organic compound. It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Husseiny proposed and carried out the synthesis of a related compound, the 2-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine . The author carried out the condensation reaction between 4-(benzo[d]thiazol-2-yl)–N3-phenyl-1H-pyrazole-3,5-diamine and diethyl ethoxymethylenemalonate under reflux in acetic acid .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and have been the subject of extensive research . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Future Directions

The future directions for research on “N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” and related compounds could involve further exploration of their synthesis, functionalization, and potential applications. The discussion on pyrazolo[1,5-a]pyrimidines highlights their potential as antitumor scaffolds and enzymatic inhibitors, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways that regulate cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, it modulates metabolic pathways, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . This inhibition leads to downstream effects on various signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-13-12-14-16(18-6-7-25(14)21-13)24-10-8-23(9-11-24)15-4-5-19-17(20-15)22(2)3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUYCGNBNBIERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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